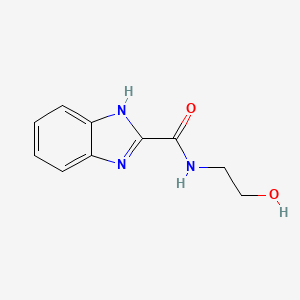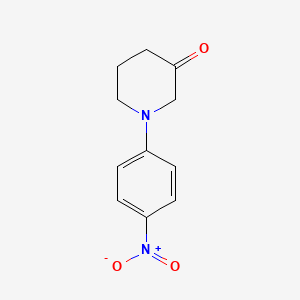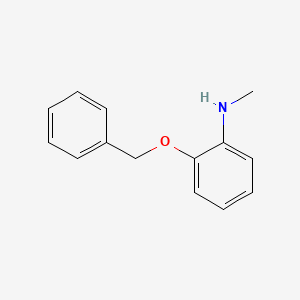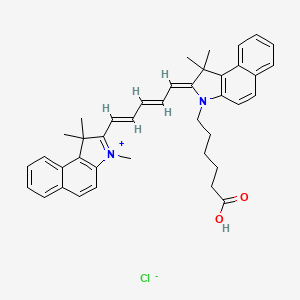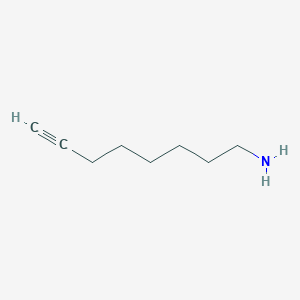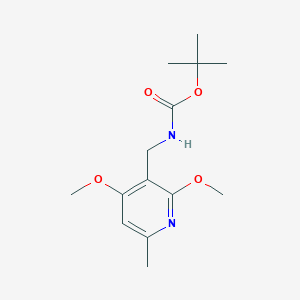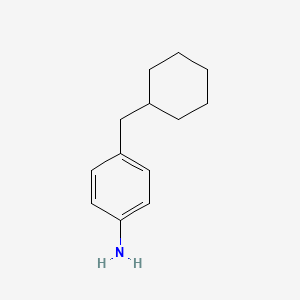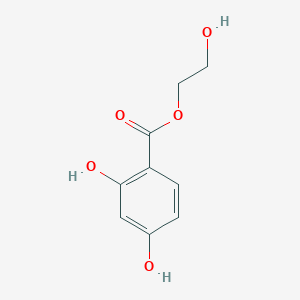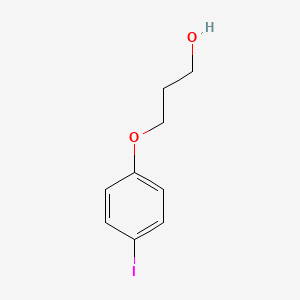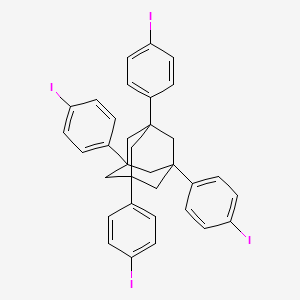
1,3,5,7-Tetrakis(4-iodophenyl)adamantane
Descripción general
Descripción
1,3,5,7-Tetrakis(4-iodophenyl)adamantane is a compound that offers broad potential for the synthesis of star, dendritic, and hyperbranched structures with enforced tetrahedral symmetry derived from the rigid adamantane core .
Molecular Structure Analysis
The molecule has crystallographic 4 symmetry and crystallizes with four symmetry-related benzene solvent molecules . The phenyl group is eclipsed with one of the adamantane C—C bonds .Chemical Reactions Analysis
The compound is used in the synthesis of covalent organic frameworks (COFs). These COFs are able to adsorb large amounts of weak electrophilic gases like carbon dioxide under normal conditions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 944.21 . It is a solid at room temperature and should be stored in a dark place, sealed in dry, at 2-8°C .Aplicaciones Científicas De Investigación
High-Performance Polymers
The compound has been utilized in the synthesis of highly cross-linked polymers with outstanding thermal stability. By reacting 1,3,5,7-Tetrakis(4-iodophenyl)adamantane with acetylene derivatives under Pd-catalyzed conditions, researchers have produced materials that start degrading at temperatures around 450°C to 490°C, indicating their potential for high-performance applications (Reichert & Mathias, 1994).
Advanced Nanomaterials
The stability and unique structure of this compound have made it a suitable candidate for the development of stable organic azides. These materials are not only energetic but also offer possibilities in the creation of new polymers and nanomaterials for material science and bioconjugations (Schilling & Bräse, 2007).
Porous Molecular Solids
It has been instrumental in forming porous molecular solids, enhancing solubility and enabling the casting of films from dilute solutions. Such characteristics are beneficial for the development of materials with specific chemical and physical properties, including those used in nanolithography for the creation of topological structures (Reichert & Mathias, 1994).
Gas Storage and Separation
Research has demonstrated the compound's role in synthesizing nanoporous organic frameworks (NPOFs) using nickel(0)-catalyzed reactions. These NPOFs exhibit remarkable chemical and thermal stability, along with high surface areas, making them suitable for gas storage and separation applications. They have shown potential in storing significant amounts of hydrogen, showcasing their utility in energy storage (Kassab et al., 2011).
Molecular Storage and Crystalline Inclusion Complexes
The ability of this compound derivatives to form crystalline inclusion complexes with small molecules highlights its utility in molecular storage, slow release of active ingredients, and structure elucidation. Such properties are vital for applications in pharmaceuticals and fine chemicals (Schwenger et al., 2015).
Mecanismo De Acción
Target of Action
It is known that this compound has been used as a framework in the design of assemblies of porphyrin macrocycles .
Mode of Action
The mode of action of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane involves its interaction with its targets through a Suzuki–Miyaura reaction . This reaction is between 1,3,5,7-tetrakis (4’-iodophenyl)adamantane and a monoboryl derivative of substituted porphyrin . The result of this interaction is the synthesis of adamantane-containing polyphenols of a porphyrin series .
Result of Action
The result of the action of this compound is the synthesis of adamantane-containing polyphenols of a porphyrin series . These polyphenols have been used in the development of positive photoresists for nanolithography . Exposure to radiation at a wavelength of 13.5 nm can produce topological structures with a resolution of 16 nm .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For instance, it is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature . This suggests that light, moisture, and temperature can affect the compound’s stability and efficacy.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
It has been suggested that it could interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and could also have effects on its localization or accumulation .
Subcellular Localization
It could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
1,3,5,7-tetrakis(4-iodophenyl)adamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28I4/c35-27-9-1-23(2-10-27)31-17-32(24-3-11-28(36)12-4-24)20-33(18-31,25-5-13-29(37)14-6-25)22-34(19-31,21-32)26-7-15-30(38)16-8-26/h1-16H,17-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGPRXPCTBXRBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)I)C5=CC=C(C=C5)I)C6=CC=C(C=C6)I)C7=CC=C(C=C7)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28I4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
944.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



